

Application Notes and Protocols: 3,5-Dimethylcyclohexanone in the Fragrance Industry

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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexanone

Cat. No.: B1585822

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **3,5-Dimethylcyclohexanone**, a specialty fragrance ingredient. The content is tailored for a scientific audience, offering detailed data, experimental protocols, and visualizations to support research and development in the fragrance and allied industries.

Introduction

3,5-Dimethylcyclohexanone ($C_8H_{14}O$) is a cyclic ketone valued in the fragrance industry for its distinct odor profiles, which are highly dependent on its stereochemistry. While the general consensus points to its use as a fragrance ingredient, it is crucial to note that some sources indicate it is not intended for flavor applications and is not listed in the Food Chemicals Codex. The olfactory character of **3,5-Dimethylcyclohexanone** is a clear example of stereoisomerism influencing sensory perception, making it an interesting subject for research in olfaction and fragrance chemistry.

The cis- and trans-isomers, and their respective enantiomers, offer different scent profiles. Notably, the (-)-(3R,5R)-**3,5-Dimethylcyclohexanone** isomer is characterized by a minty aroma, while the (+)-(3S,5S)-**3,5-Dimethylcyclohexanone** isomer presents a fruity, ester-like scent.^[1] This duality allows for its application in a range of fragrance compositions, from fresh and invigorating to sweet and fruity.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dimethylcyclohexanone** (mixture of isomers) is presented in the table below. These properties are essential for formulation development, stability testing, and safety assessments.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[2]
CAS Number	2320-30-1 (mixture of isomers)	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	182.5 °C at 760 mmHg (estimated)	[3]
Flash Point	53.8 °C (estimated)	[4]
Vapor Pressure	0.808 mmHg at 25 °C (estimated)	[4]
Solubility	Soluble in organic solvents; limited solubility in water.	
logP (o/w)	1.892 (estimated)	[3]

Olfactory Profile and Application

The odor of **3,5-Dimethylcyclohexanone** is intrinsically linked to its stereoisomeric form. The distinct scents of the key isomers determine their application in perfumery.

Stereoisomer	CAS Number	Odor Description	Potential Fragrance Applications
(-)-(3R,5R)-3,5-Dimethylcyclohexanone	7214-49-5 (trans)	Minty, resembling isopulegone. [1]	Fresh, herbaceous, and green fragrances; personal care products like toothpaste and mouthwash (hypothetical, requires safety clearance).
(+)-(3S,5S)-3,5-Dimethylcyclohexanone	7214-52-0 (cis)	Fruity, ester-like. [1]	Fruity, floral, and gourmand fragrances; applications in fine perfumery, body lotions, and shampoos.
Mixture of Isomers	2320-30-1	Sweet, fruity.	General purpose fragrance formulations where a complex, less defined fruity note is desired.

Note: Specific odor thresholds and recommended usage levels for **3,5-Dimethylcyclohexanone** isomers are not publicly available and are typically proprietary information of fragrance manufacturers.

Experimental Protocols

The following section outlines key experimental protocols relevant to the synthesis, analysis, and evaluation of **3,5-Dimethylcyclohexanone** for fragrance applications.

Synthesis of 3,5-Dimethylcyclohexanone (Mixture of Isomers)

This protocol is adapted from a known oxidation reaction of the corresponding alcohol.

Objective: To synthesize a mixture of **3,5-Dimethylcyclohexanone** isomers from 3,5-Dimethylcyclohexanol.

Materials:

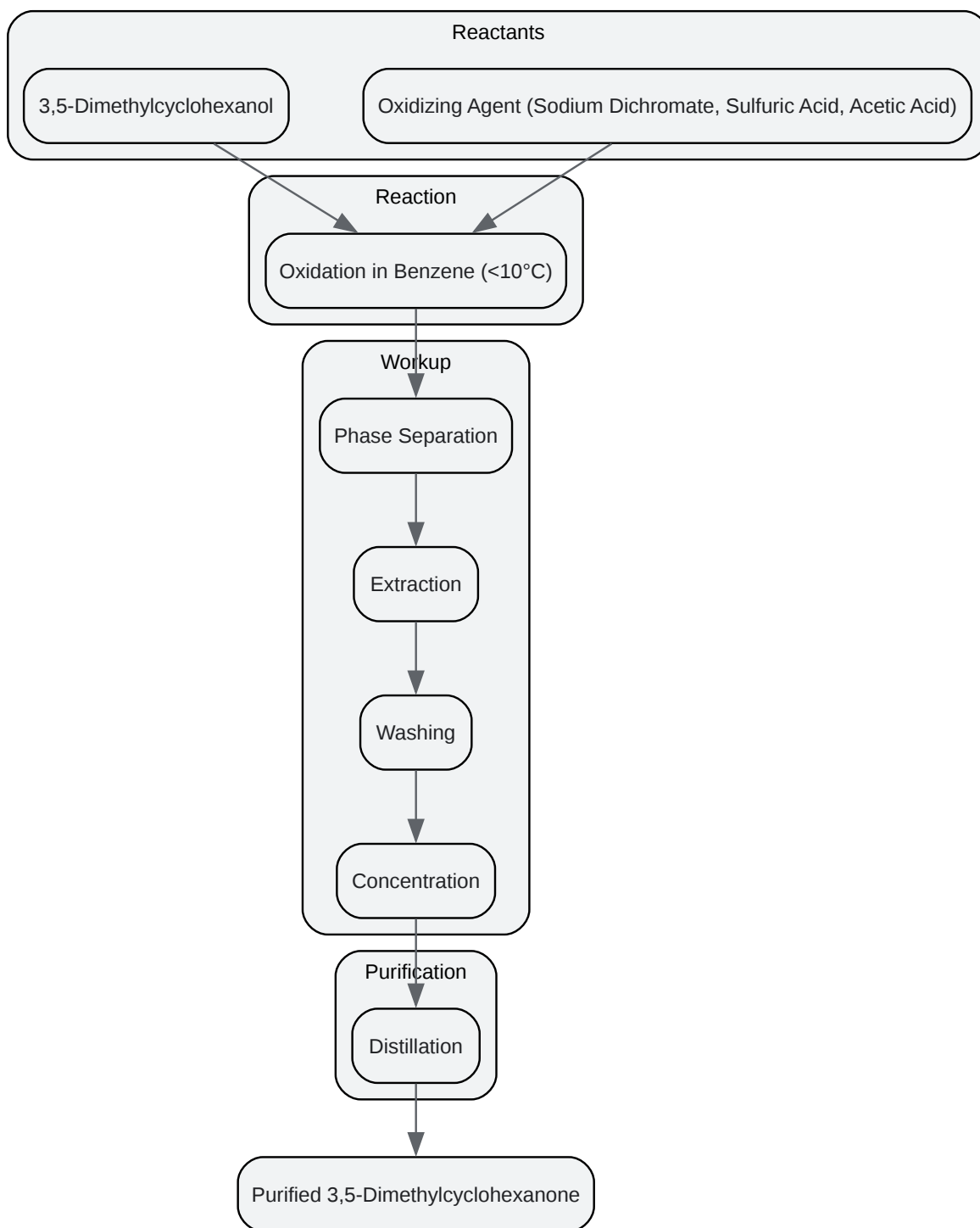
- 3,5-Dimethylcyclohexanol
- Benzene
- Sodium dichromate
- Concentrated sulfuric acid
- Glacial acetic acid
- Water
- Round-bottom flask with stirrer, thermometer, dropping funnel, and reflux condenser
- Separatory funnel
- Distillation apparatus with a Widmer column

Procedure:

- In a round-bottom flask, combine 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene.
- Prepare a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.
- While stirring and cooling the flask containing the alcohol solution, slowly add the dichromate mixture dropwise. Maintain the reaction temperature below 10°C.
- After the addition is complete, continue stirring at this temperature for an additional 3 hours.
- Transfer the reaction mixture to a separatory funnel and separate the organic phase.
- Dilute the aqueous phase with 130 ml of water and extract with benzene.

- Combine all organic phases and wash with water until neutral.
- Concentrate the organic phase to remove the benzene.
- Distill the residue over a Widmer column to obtain purified 3,5-dimethyl-cyclohexanone.

Visualization of Synthesis Workflow:



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Synthesis workflow for **3,5-Dimethylcyclohexanone**.

Chiral Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the stereoisomers of **3,5-Dimethylcyclohexanone** in a sample.

Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt- β DEXsm or similar, capable of separating the isomers)

Sample Preparation:

- Prepare a stock solution of the **3,5-Dimethylcyclohexanone** sample at 1 mg/mL in a suitable solvent (e.g., hexane or dichloromethane).
- Prepare a working standard by diluting the stock solution to 10 μ g/mL.

GC-MS Parameters (suggested starting point):

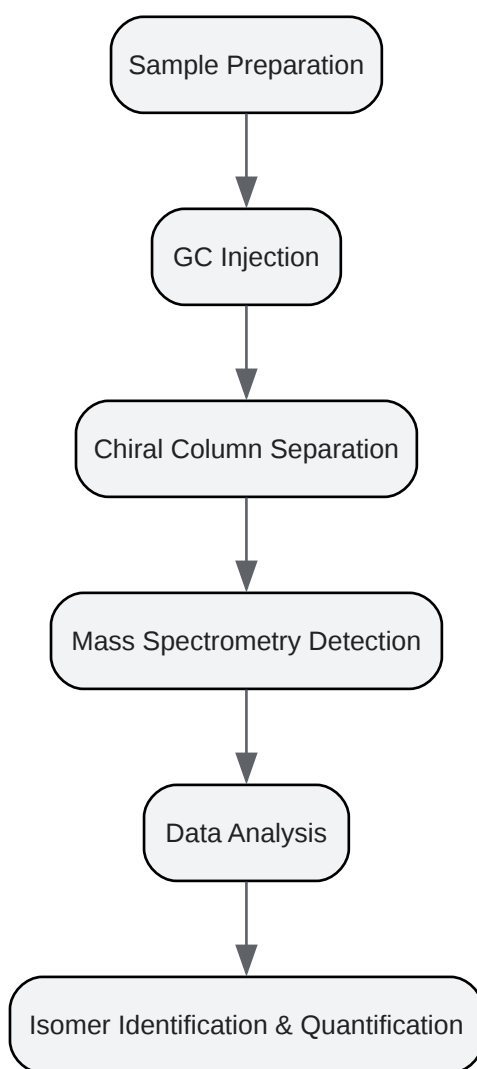
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 50:1)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 5°C/min to 180°C
 - Hold at 180°C for 5 minutes
- MS Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-200

Data Analysis:

- Identify the peaks corresponding to the different isomers based on their retention times.
- Confirm the identity of each isomer by comparing their mass spectra with a reference library or by analyzing pure standards if available.

Visualization of Analytical Workflow:



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Analytical workflow for **3,5-Dimethylcyclohexanone**.

Sensory Evaluation Protocol

Objective: To characterize the olfactory profile of different **3,5-Dimethylcyclohexanone** isomers.

Panel:

- A panel of at least 10 trained sensory assessors.

Sample Preparation:

- Prepare solutions of each isomer (and the mixture) at 1% in a neutral solvent like diethyl phthalate or ethanol.
- Dip fragrance blotters into each solution and allow the solvent to evaporate for 30 seconds.

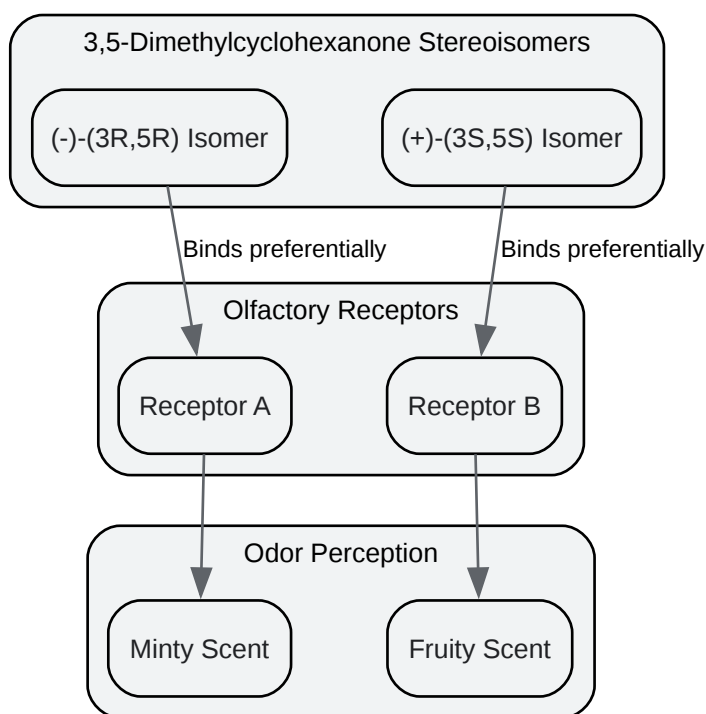
Evaluation Procedure:

- Present the coded blotters to the panelists in a randomized order.
- Ask panelists to evaluate the odor intensity on a scale (e.g., 1 to 9, from not perceptible to very strong).
- Ask panelists to provide descriptive terms for the odor profile (e.g., minty, fruity, sweet, green, etc.).
- Record the responses and analyze the data to create an olfactory profile for each isomer.

Structure-Odor Relationship

The distinct odors of the **3,5-Dimethylcyclohexanone** stereoisomers highlight a fundamental principle in fragrance chemistry: the three-dimensional arrangement of atoms in a molecule dictates its interaction with olfactory receptors, leading to different scent perceptions.

Visualization of Structure-Odor Relationship:



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Structure-odor relationship of isomers.

Stability in Formulations

The stability of fragrance ingredients is critical for product performance and shelf life. As a ketone, **3,5-Dimethylcyclohexanone** may be susceptible to degradation in certain formulations, particularly at extreme pH values or in the presence of strong oxidizing or reducing agents.

Recommended Stability Testing Protocol:

- Incorporate **3,5-Dimethylcyclohexanone** (at a typical use level, e.g., 0.1-1.0%) into various cosmetic bases (e.g., hydroalcoholic solution, lotion, soap).
- Store samples under different conditions:
 - Elevated temperature (e.g., 40°C)
 - Room temperature (e.g., 25°C)

- Refrigerated (e.g., 4°C)
- Light exposure (UV and visible)
- Evaluate samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, odor, and pH.
- Utilize GC-MS to quantify the concentration of **3,5-Dimethylcyclohexanone** over time to determine its degradation rate.

Safety and Regulatory Information

3,5-Dimethylcyclohexanone is classified as an irritant.[2] As with all fragrance ingredients, it is essential to consult the latest safety data sheets (SDS) and adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) to ensure safe use levels in consumer products.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided protocols are illustrative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety procedures.

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